Bienvenue dans la boutique en ligne BenchChem!

Uridine triacetate

Pharmacokinetics Bioavailability Prodrug Design

Uridine triacetate (CAS 4105-38-8) is the tri-acetylated prodrug of uridine that delivers a 4- to 6-fold greater systemic uridine exposure compared to equimolar unmodified uridine—a critical distinction for achieving therapeutic or experimental efficacy in vivo. Acetylation of the 2′, 3′, and 5′ hydroxyl groups enhances lipophilicity, enabling efficient GI absorption and conferring resistance to catabolism by uridine phosphorylase. This is the same chemical entity employed in the FDA-approved products Xuriden (hereditary orotic aciduria) and Vistogard (5-FU/capecitabine emergency antidote). Procure this specific prodrug—not unmodified uridine—for reliable fluoropyrimidine toxicity rescue studies, preclinical 5-FU dose-escalation protocols, and nucleotide metabolism research. Store at -20°C.

Molecular Formula C15H18N2O9
Molecular Weight 370.31 g/mol
CAS No. 4105-38-8
Cat. No. B1682115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridine triacetate
CAS4105-38-8
Synonyms2',3',5'-tri-O-acetyluridine
PN 401
PN-401
PN401
RG-2133
RG2133
triacetyluridine
uridine triacetate
Xuriden
Molecular FormulaC15H18N2O9
Molecular Weight370.31 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C
InChIInChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13-,14-/m1/s1
InChIKeyAUFUWRKPQLGTGF-FMKGYKFTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilitySoluble in DMSO, not in water
StorageShipped under ambient temperature as non-hazardous chemical. This product is stable enough for a few weeks during ordinary shipping and time spent in Customs.

Uridine Triacetate (CAS 4105-38-8): A Lipophilic Prodrug with Quantified Oral Bioavailability Advantage


Uridine triacetate is the orally active, tri-acetylated prodrug of the pyrimidine nucleoside uridine [1]. Acetylation of the 2', 3', and 5' hydroxyl groups significantly enhances lipophilicity, enabling efficient gastrointestinal absorption and conferring resistance to catabolism by uridine phosphorylase [2]. Upon entering the systemic circulation, the compound is rapidly deacetylated by ubiquitous nonspecific esterases to release free uridine [3]. This prodrug strategy is clinically exploited in two FDA-approved, orphan-designated products: Xuriden for uridine replacement in hereditary orotic aciduria, and Vistogard as an emergency antidote for fluorouracil or capecitabine overdose or life-threatening toxicity [4][5].

Why Uridine Triacetate Cannot Be Substituted with Generic Uridine for Clinical or Research Applications


Direct substitution of uridine triacetate with equimolar or equiweight doses of unmodified uridine is scientifically unsound due to a critical and well-quantified difference in systemic exposure. The acetylation of uridine triacetate overcomes the primary limitation of oral uridine: poor bioavailability due to extensive first-pass catabolism by intestinal and hepatic uridine phosphorylase [1]. Consequently, uridine triacetate is not merely a formulation convenience; it is a distinct chemical entity that delivers a 4- to 6-fold greater plasma concentration of uridine compared to an equimolar dose of the parent nucleoside, a difference that is pivotal for achieving therapeutic or experimental efficacy in vivo [2][3].

Quantitative Differentiators of Uridine Triacetate: Head-to-Head Evidence vs. Uridine


4- to 6-Fold Increase in Systemic Uridine Exposure vs. Oral Uridine

In patients with hereditary orotic aciduria, oral administration of uridine triacetate (Xuriden) resulted in substantially higher plasma uridine exposure compared to their usual daily dose of oral uridine. The pharmacokinetic advantage was quantifiable based on the comparison metric used. Specifically, mean exposure to plasma uridine, as assessed by Cmax and AUC, was approximately 4-fold greater on an equiweight basis (mg vs. mg) and approximately 6-fold greater on an equimolar basis (mmol vs. mmol) [1][2].

Pharmacokinetics Bioavailability Prodrug Design

Quantified Survival Benefit in 5-Fluorouracil Overdose vs. Historical Supportive Care

In the emergency management of 5-fluorouracil (5-FU) or capecitabine overdose, uridine triacetate (Vistogard) treatment was associated with a drastic and statistically significant improvement in patient survival when compared to a historical cohort that received only supportive care. The survival rate with uridine triacetate was 96%, compared to just 16% in the historical controls [1][2].

Oncology Toxicology Emergency Medicine

Differential Inhibition of Nucleoside Transporters vs. Uridine

While not a direct therapeutic mechanism for its approved indications, in vitro studies reveal that uridine triacetate and uridine exhibit differential affinity for equilibrative nucleoside transporters (ENT1 and ENT2). This may have implications for cellular uptake and disposition, and distinguishes the prodrug from its parent compound in experimental settings. Uridine triacetate inhibits [3H]uridine uptake in HeLa cells overexpressing ENT1 and ENT2 with IC50 values of 28.4 µM and 228.4 µM, respectively .

In Vitro Pharmacology Nucleoside Transport Mechanism of Action

Amorphous Formulation Enables High-Drug Loading for Enhanced Oral Delivery

A significant procurement differentiator exists in the solid-state form of the active pharmaceutical ingredient (API). A patented amorphous dispersion of uridine triacetate, in contrast to its crystalline form, allows for a high loading of the drug in oral formulations. This is achieved by dispersing the amorphous form in excipients like Hypromellose Acetate Succinate-MG [1].

Formulation Science Solid-State Chemistry Drug Delivery

Validated Application Scenarios for Uridine Triacetate Based on Quantitative Evidence


Emergency Antidote for 5-FU/Capecitabine Overdose and Severe Toxicity

Uridine triacetate (Vistogard) is the only FDA-approved pharmacologic intervention for the emergency treatment of a fluorouracil or capecitabine overdose, or for patients exhibiting early-onset, severe or life-threatening toxicities. The decision to procure and stock this agent is justified by the evidence that it increases survival from 16% with supportive care alone to 96% in overdose patients [1]. It is indicated for administration as soon as possible and within 96 hours of the end of fluoropyrimidine administration [2]. In a cohort of 141 treated cancer patients, 53 (38%) were able to resume their intended chemotherapy within 30 days, with a median time of 19.6 days post-5-FU, indicating a rapid recovery from severe toxicity [3].

Chronic Uridine Replacement Therapy for Hereditary Orotic Aciduria

Uridine triacetate (Xuriden) is the first and only approved therapy for hereditary orotic aciduria, a rare autosomal recessive disorder of pyrimidine metabolism [4]. The use of uridine triacetate over oral uridine is clinically mandated by the quantified 4- to 6-fold increase in systemic uridine exposure, which is necessary to effectively bypass the metabolic block and restore intracellular uridine nucleotide pools [5]. In a 6-week open-label study followed by a 6-month extension in four patients, treatment with 60-120 mg/kg once daily led to stable or improved hematologic parameters and stabilized urinary orotic acid levels [6].

Preclinical Research Requiring High and Reliable In Vivo Uridine Exposure

In preclinical oncology research, the use of uridine triacetate (also known as PN401 or triacetyluridine) as a 'rescue' agent allows for dose-escalation of 5-FU to enhance antitumor activity. A study in mice bearing Colon 26 adenocarcinoma demonstrated that the maximum tolerated dose (MTD) of 5-FU could be doubled from 100 mg/kg/week to 200 mg/kg/week when co-administered with PN401 [7]. This resulted in an 80% complete response rate for tumors at the escalated dose, compared to no response at the 100 mg/kg 5-FU dose [7]. Furthermore, PN401 was effective as an antidote even when administered up to 48 hours after a lethal 5-FU overdose in mice [7]. This makes uridine triacetate a critical tool for investigators studying fluoropyrimidine toxicity and efficacy in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uridine triacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.